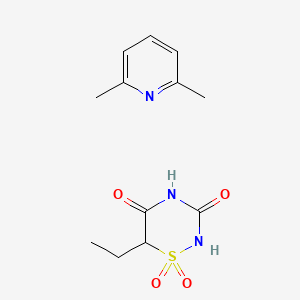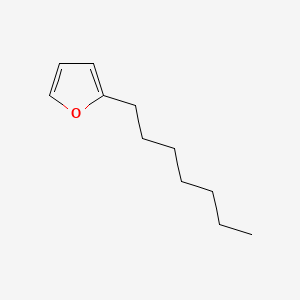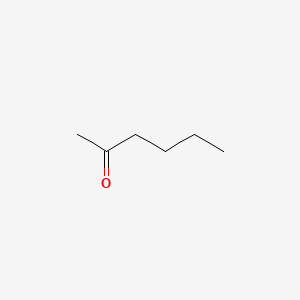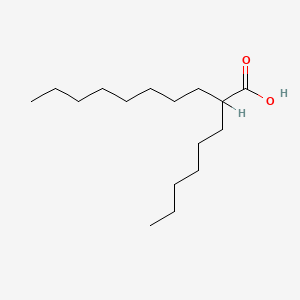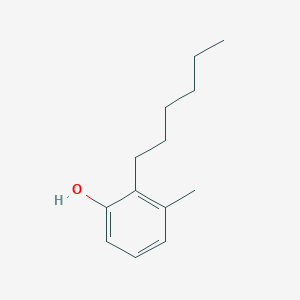
7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde
Overview
Description
IRE1 Inhibitor III, also known as 4µ8C, is a small molecule inhibitor that targets the inositol-requiring enzyme 1 alpha (IRE1α). IRE1α is a key player in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum. This inhibitor is particularly significant in cancer research due to its ability to modulate the UPR and enhance the effectiveness of chemotherapy .
Mechanism of Action
Target of Action
The primary target of the compound 7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde is the inositol requiring enzyme 1α (IRE1α) . IRE1α is a transmembrane protein that plays a crucial role in the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .
Mode of Action
The compound this compound interacts with IRE1α, inhibiting its RNAse activity . This interaction disrupts the normal function of IRE1α, leading to changes in the UPR pathway .
Biochemical Pathways
The interaction of this compound with IRE1α affects the UPR pathway . The UPR pathway is responsible for maintaining cellular homeostasis under conditions of endoplasmic reticulum stress . By inhibiting IRE1α, the compound disrupts this pathway, potentially leading to downstream effects such as apoptosis .
Pharmacokinetics
The compound is known to be solid at room temperature and is typically stored in a freezer under an inert atmosphere . These properties may affect its bioavailability.
Result of Action
Given its role as an ire1α inhibitor, it may induce apoptosis or other forms of cell death by disrupting the upr pathway .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is typically stored in a freezer . Additionally, the compound’s efficacy may be influenced by the cellular environment, particularly the presence of endoplasmic reticulum stress, which can activate the UPR pathway .
Biochemical Analysis
Cellular Effects
Some studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IRE1 Inhibitor III involves the preparation of peptidic fragments derived from the IRE1 kinase domain. These fragments are then optimized through molecular modeling tools to identify small-molecule inhibitors . The specific reaction conditions and steps include:
- Generation of libraries of oligopeptides.
- Docking and optimization of the best binders.
- Structural exploration of the IRE1 kinase domain using active peptide fragments.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the preparation of IRE1 Inhibitor III typically involves standard organic synthesis techniques, including peptide synthesis and molecular docking .
Chemical Reactions Analysis
IRE1 Inhibitor III primarily undergoes inhibition reactions targeting the RNase activity of IRE1α. The compound does not typically undergo oxidation, reduction, or substitution reactions in its role as an inhibitor. The major product formed from these reactions is the inhibited IRE1α enzyme, which leads to the modulation of the UPR pathway .
Scientific Research Applications
IRE1 Inhibitor III has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool to study the UPR and its role in cellular stress responses.
Biology: Helps in understanding the mechanisms of protein folding and degradation within the endoplasmic reticulum.
Medicine: Enhances the effectiveness of chemotherapy in cancer treatment by sensitizing cancer cells to chemotherapeutic agents
Industry: Potential applications in the development of new therapeutic strategies targeting the UPR pathway.
Comparison with Similar Compounds
IRE1 Inhibitor III is unique in its dual inhibition of both the RNase and kinase activities of IRE1α. Similar compounds include:
STF-083010: Another IRE1α-RNase inhibitor used in research on lipid-associated disorders.
KIRA6: A kinase-inhibiting RNase-attenuator that reduces IRE1 RNase activity.
MKC-3946: An inhibitor that targets the IRE1α-XBP1 pathway in cancer cells.
IRE1 Inhibitor III stands out due to its potent inhibition of IRE1α and its ability to enhance the effectiveness of chemotherapy in cancer treatment .
Properties
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHSXOVIJWFQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513352 | |
| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14003-96-4 | |
| Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 14003-96-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





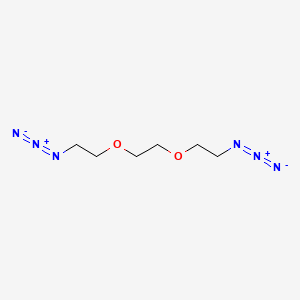

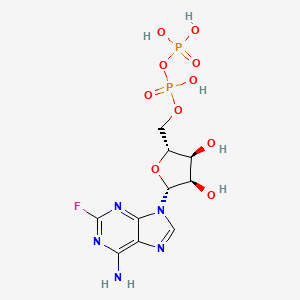
![N-[5-(4-aminophenoxy)pentyl]furan-2-carboxamide](/img/structure/B1666265.png)
